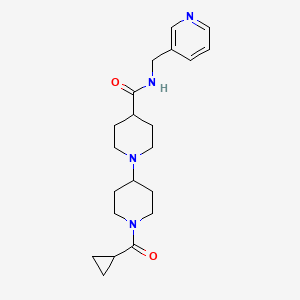![molecular formula C15H18ClFN2O3 B5435390 N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5435390.png)
N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide, also known as CFM-2, is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the spirocyclic piperidine family of compounds, which have been shown to have a range of biological activities. In
作用机制
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. This compound has been shown to modulate the activity of the dopamine, norepinephrine, and serotonin systems, which are all involved in the regulation of mood, motivation, and reward. This compound may also act on the opioid system, which is involved in pain management and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which are all associated with improved mood and motivation. This compound has also been shown to reduce pain sensitivity in animal models, which may be related to its effects on the opioid system. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, which may be related to its effects on the dopamine system.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide is its relatively simple synthesis, which allows for easy production of the compound for use in lab experiments. Additionally, this compound has been shown to have a range of biological activities, which makes it a useful tool for studying the mechanisms of pain, addiction, depression, and anxiety. However, one limitation of this compound is its relatively low potency, which may make it less effective than other compounds in some applications.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide. One area of interest is the development of more potent analogs of this compound, which may have improved therapeutic efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more targeted therapies for pain, addiction, depression, and anxiety. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide involves several steps. First, 3-chloro-4-fluoroaniline is reacted with ethyl 2-bromoacetate to form an intermediate product. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane to form this compound. The synthesis of this compound has been optimized to increase yields and purity, and several variations of the synthesis have been reported in the literature.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide has been studied for its potential therapeutic applications in several areas. One area of interest is pain management, as this compound has been shown to have analgesic effects in animal models. This compound has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in treating depression and anxiety, as it has been shown to have antidepressant and anxiolytic effects in animal models.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O3/c16-12-9-11(1-2-13(12)17)18-14(20)10-19-5-3-15(4-6-19)21-7-8-22-15/h1-2,9H,3-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQMUCBNFQVBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5435307.png)
![3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride](/img/structure/B5435312.png)
![1-(3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5435323.png)

![2-(4-methylphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5435334.png)
![2-(3-chlorophenyl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5435346.png)
![7-acetyl-N,2-dimethyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5435349.png)
![1-cyclopentyl-4-(2-thienyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5435350.png)
![2-[2-(2-furyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5435361.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5435363.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide](/img/structure/B5435366.png)
![N-(3-cyano-2-thienyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5435379.png)
![2-{3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]-1H-indol-1-yl}propanoic acid](/img/structure/B5435393.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5435397.png)